![molecular formula C12H13N3O3S B2705289 5-(1-(Methylsulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole CAS No. 1251621-83-6](/img/structure/B2705289.png)
5-(1-(Methylsulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole
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Overview
Description
The compound “5-(1-(Methylsulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups, including an azetidine ring, a phenyl group, and an oxadiazole ring . It is related to a class of compounds known as sulfonyl azetidines .
Synthesis Analysis
The synthesis of related compounds involves several steps, including the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Other methods involve the use of trifluoroacetic acid in dichloromethane at room temperature . Further reactions with N-ethyl-N,N-diisopropylamine and HATU in tetrahydrofuran have also been reported .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The azetidine ring provides a three-dimensional structure, while the phenyl and oxadiazole rings contribute to the compound’s aromaticity .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its multifunctional nature. For instance, reactions with trifluoroacetic acid in dichloromethane have been reported . Other reactions involve the use of N-ethyl-N,N-diisopropylamine and HATU in tetrahydrofuran .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For a related compound, 1-(Methylsulfonyl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone, the molecular weight is reported to be 324.4.Scientific Research Applications
Medicinal Chemistry and Drug Development
- GABA Analogue : The compound’s structure resembles that of 4-aminobutanoic acid (GABA), a neurotransmitter. Researchers explore its potential as a structural analogue for GABA, which plays a crucial role in inhibitory neurotransmission .
Heterocyclic Chemistry and Synthesis
- Azetidine and Oxetane Rings : The compound contains both azetidine and oxetane rings. These four-membered saturated heterocycles are essential in drug design and synthesis .
- Aza-Michael Addition : Researchers utilize the aza-Michael addition to functionalize the compound. Starting with (N-Boc-azetidin-3-ylidene)acetate, they introduce NH-heterocycles to yield 3-substituted 3-(acetoxymethyl)azetidines. A similar approach yields 3-substituted 3-(acetoxymethyl)oxetane compounds from methyl 2-(oxetan-3-ylidene)acetate .
- Suzuki–Miyaura Cross-Coupling : The synthesis and diversification of novel heterocyclic amino acid derivatives involve Suzuki–Miyaura cross-coupling reactions. These reactions allow the creation of diverse structures from brominated pyrazole–azetidine hybrids and boronic acids .
Chemical Biology and Cellular Studies
Safety and Hazards
properties
IUPAC Name |
5-(1-methylsulfonylazetidin-3-yl)-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-19(16,17)15-7-10(8-15)12-13-11(14-18-12)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAFXNTZWOCYPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-(Methylsulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole |
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